N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine
Overview
Description
E55888, also known as N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine, is a synthetic organic compound developed by Esteve. It acts as a potent and selective full agonist at the 5HT7 serotonin receptor. This compound is primarily used for investigating the role of 5-HT7 receptors in the perception of pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E55888 involves the reaction of N,N-dimethylphenethylamine with 1,3,5-trimethylpyrazole under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of E55888 follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions: E55888 undergoes various chemical reactions, including:
Oxidation: E55888 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: E55888 can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
E55888 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound for studying the properties and reactions of 5HT7 receptor agonists.
Biology: Investigates the role of 5-HT7 receptors in various biological processes, including pain perception and neurological functions.
Medicine: Explores potential therapeutic applications in pain management and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals targeting the 5-HT7 receptor.
Mechanism of Action
E55888 exerts its effects by acting as a full agonist at the 5HT7 serotonin receptor. This receptor is involved in the modulation of neurotransmitter release and plays a role in various physiological processes, including mood regulation, circadian rhythm, and pain perception. By binding to the 5HT7 receptor, E55888 activates downstream signaling pathways that result in the modulation of these physiological processes .
Comparison with Similar Compounds
- AS-19
- LP-12
- LP-44
- LP-211
Comparison: E55888 is unique in its high potency and selectivity for the 5HT7 receptor compared to other similar compounds. While compounds like AS-19 and LP-12 also target the 5HT7 receptor, E55888 has shown greater efficacy in enhancing the analgesic effects when used in combination with morphine. This makes it a valuable compound for research in pain management and neurological studies .
Properties
IUPAC Name |
N,N-dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-12-16(13(2)19(5)17-12)15-8-6-7-14(11-15)9-10-18(3)4/h6-8,11H,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWRMRKXKCSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=CC=CC(=C2)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029789 | |
Record name | N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034142-33-0 | |
Record name | N,N-Dimethyl[2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl]ethyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034142-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzeneethanamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ7F7PL4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of E-55888?
A1: E-55888 exerts its effects by selectively binding to and activating the 5-HT7 receptor. [3] This activation, particularly in the spinal cord, is believed to initiate downstream signaling cascades that ultimately lead to the observed analgesic effects. [1, 5]
Q2: How does activation of the 5-HT7 receptor by E-55888 translate to pain relief, specifically in the context of neuropathic pain?
A2: While the exact mechanisms are still under investigation, research suggests that E-55888's activation of spinal 5-HT7 receptors may modulate pain transmission through interaction with GABAergic inhibitory interneurons. [1, 5] This interaction could enhance inhibitory signaling within the spinal cord, thereby reducing the perception of pain.
Q3: Has E-55888 demonstrated efficacy in preclinical models of pain?
A3: Yes, studies have shown that E-55888 effectively reduces pain behaviors in various animal models. For instance, it demonstrated significant antinociceptive effects in the second phase of the formalin test, a model of inflammatory pain, in wild-type mice but not in 5-HT7 receptor knockout mice. [1, 3] This finding strengthens the evidence for the role of 5-HT7 receptor activation in its analgesic action. E-55888 also alleviated hypersensitivity in models of neuropathic pain induced by nerve injury. [1, 6]
Q4: Does E-55888 exhibit any interaction with opioid analgesics?
A4: Interestingly, research indicates that E-55888 can potentiate the analgesic effects of morphine. [2] This potentiation was not due to pharmacokinetic interactions affecting morphine concentrations. This finding suggests a potential for using E-55888 as an adjuvant therapy to enhance the effectiveness of opioids.
Q5: Are there any potential concerns regarding the selectivity of E-55888 and potential off-target effects?
A5: While E-55888 displays high selectivity for the 5-HT7 receptor, some studies observed a decrease in body temperature at higher doses in both wild-type and 5-HT7 receptor knockout mice. [3, 4] This suggests the potential involvement of other receptors or mechanisms in its thermoregulatory effects and highlights the need for further research to fully characterize its selectivity profile.
Q6: What are the future directions for research on E-55888 and its therapeutic potential?
A6: Further research is needed to fully elucidate the intricate mechanisms underlying E-55888's analgesic effects, its long-term safety profile, and its potential for clinical translation. Investigating its interactions with other neurotransmitter systems involved in pain processing, and exploring its potential in combination therapies, will be crucial for advancing its therapeutic application.
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